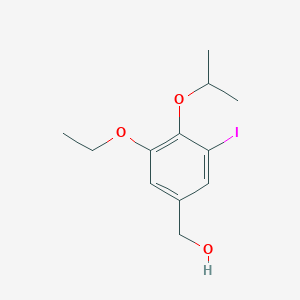![molecular formula C22H26FN3O4S B426164 2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether](/img/structure/B426164.png)
2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrrolidinylsulfonylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Attachment of Pyrrolidinylsulfonylphenoxy Group: This step involves the reaction of the piperazine derivative with a sulfonyl chloride derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.
Applications De Recherche Scientifique
2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler analog with similar structural features.
1-(4-Trifluoromethylphenyl)piperazine: Another analog with a trifluoromethyl group instead of a fluorophenyl group.
1-(4-Bromophenyl)piperazine: An analog with a bromophenyl group.
Uniqueness
2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl 4-(1-pyrrolidinylsulfonyl)phenyl ether is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C22H26FN3O4S |
|---|---|
Poids moléculaire |
447.5g/mol |
Nom IUPAC |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(4-pyrrolidin-1-ylsulfonylphenoxy)ethanone |
InChI |
InChI=1S/C22H26FN3O4S/c23-20-5-1-2-6-21(20)24-13-15-25(16-14-24)22(27)17-30-18-7-9-19(10-8-18)31(28,29)26-11-3-4-12-26/h1-2,5-10H,3-4,11-17H2 |
Clé InChI |
UPVARWBUHFZDEM-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(1-benzyl-7-ethyl-1H-indol-3-yl)methylene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B426081.png)
![(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B426082.png)
![methyl 2-(3-{(E)-[1-(2,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B426083.png)
![(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B426084.png)
![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B426088.png)
![butyl 4-{3-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B426089.png)
![[1-(4-methylbenzyl)-1H-indol-3-yl]methanol](/img/structure/B426090.png)
![3-Allyl-5-[(5-methyl-2-furyl)methylene]-2,4-imidazolidinedione](/img/structure/B426092.png)
![3-Allyl-5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B426093.png)
![2-{7-ethyl-3-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B426095.png)


![2-({4-[(1-Allyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2-bromo-6-methoxyphenoxy}methyl)benzonitrile](/img/structure/B426102.png)
![[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol](/img/structure/B426104.png)
